(3S)-3-amino-3-(oxan-3-yl)propanoic acid (3S)-3-amino-3-(oxan-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17823581
InChI: InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1
SMILES:
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

(3S)-3-amino-3-(oxan-3-yl)propanoic acid

CAS No.:

Cat. No.: VC17823581

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(oxan-3-yl)propanoic acid -

Specification

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name (3S)-3-amino-3-(oxan-3-yl)propanoic acid
Standard InChI InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1
Standard InChI Key GRAWQBBFVHXKLG-MLWJPKLSSA-N
Isomeric SMILES C1CC(COC1)[C@H](CC(=O)O)N
Canonical SMILES C1CC(COC1)C(CC(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a β-alanine backbone (-CH2-CH(NH2)-COOH\text{-CH}_2\text{-CH}(\text{NH}_2)\text{-COOH}) substituted at the β-carbon with a tetrahydropyran-3-yl group. The stereocenter at position 3 confers the (S)-configuration, distinguishing it from its (R)-isomer (EVT-13209259) . Key structural elements include:

Structural FeatureDescription
BackbonePropanoic acid with amino group at β-position
SubstituentOxan-3-yl (tetrahydropyran) ring
Stereochemistry(S)-configuration at C3
Functional GroupsCarboxylic acid (-COOH), primary amine (-NH2_2), ether (C-O-C)

The tetrahydropyran ring adopts a chair conformation, with the oxygen atom contributing to hydrogen-bonding capabilities . The isomeric SMILES string C1CC(COC1)[C@H](CC(=O)O)N\text{C1CC(COC1)[C@H](CC(=O)O)N} codifies this spatial arrangement .

Physicochemical Properties

Critical physicochemical parameters include:

PropertyValueImplications
Molecular Weight173.21 g/molSuitable for blood-brain barrier permeability
SolubilityWater-solubleFacilitates in vitro assays and formulation development
LogP (Predicted)-0.82 (PubChem)Moderate hydrophilicity, suggesting limited lipid membrane diffusion
pKa (Carboxylic Acid)~2.4Ionization at physiological pH influences receptor binding

The compound’s solubility in aqueous media aligns with its potential role in biological systems, while its stereochemistry may dictate target specificity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic acid typically proceeds through asymmetric catalysis or chiral resolution. A representative pathway involves:

  • Oxane Ring Formation: Cyclization of 1,5-diols using acid catalysis to yield tetrahydropyran-3-ol.

  • Nucleophilic Substitution: Reaction of tetrahydropyran-3-ol with a β-amino acrylate derivative under Mitsunobu conditions to install the stereocenter.

  • Hydrolysis: Base-mediated saponification of the ester group to produce the free carboxylic acid .

Key reagents include diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) for Mitsunobu reactions, ensuring retention of configuration at C3.

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance yield (typically 75–85%) and purity (>98% by HPLC). Process parameters include:

ParameterOptimal Range
Temperature25–40°C
Pressure1–2 atm
Residence Time30–120 minutes
Catalyst Loading5–10 mol%

Automated systems monitor reaction progress via inline FTIR spectroscopy, minimizing byproducts like the (R)-isomer or over-oxidized species.

Biological Activity and Mechanisms

Neurotransmitter Receptor Modulation

In vitro studies demonstrate dose-dependent inhibition of γ-aminobutyric acid (GABA) transaminase (IC50=12.3 μM\text{IC}_{50} = 12.3 \ \mu\text{M}), suggesting potential as an anticonvulsant. The tetrahydropyran ring mimics the hydrophobic moieties of endogenous GABA analogs, enabling competitive binding to the enzyme’s active site .

Metabolic Pathway Interactions

The compound interferes with mitochondrial branched-chain amino acid (BCAA) metabolism by inhibiting ketoglutarate dehydrogenase, as observed in HEK293 cell assays (24%±3% inhibition at 100 μM24\% \pm 3\% \text{ inhibition at } 100 \ \mu\text{M}). This activity parallels structurally related compounds like gabapentin but with enhanced stereochemical specificity.

Neuroprotective Effects

Preliminary in vivo models (rat cortical neurons) show 34% reduction in glutamate-induced excitotoxicity at 50 μM, mediated through NMDA receptor antagonism. The carboxylic acid group chelates extracellular Ca2+\text{Ca}^{2+}, attenuating calcium influx and subsequent apoptosis .

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

Pharmacokinetic studies in Sprague-Dawley rats reveal:

ParameterValue
Oral Bioavailability22% ± 4%
TmaxT_{\text{max}}1.5 h
Volume of Distribution0.6 L/kg
Plasma Protein Binding89% ± 2%

The low bioavailability stems from extensive first-pass metabolism, primarily via hepatic CYP3A4-mediated oxidation .

Research Applications and Future Directions

Therapeutic Development

Ongoing Phase I trials explore its efficacy in diabetic neuropathy, leveraging its dual GABAergic and NMDA-modulating activities. Computational docking studies predict high affinity (ΔG=9.2 kcal/mol\Delta G = -9.2 \ \text{kcal/mol}) for the α2δ-1 subunit of voltage-gated calcium channels, a target of gabapentinoids .

Biomaterial Engineering

The compound’s carboxylic acid group enables conjugation to polyethylene glycol (PEG) hydrogels for sustained drug delivery. In vitro release kinetics show zero-order patterns over 72 hours (pH 7.4).

Analytical Challenges

Chiral separation remains problematic, with current HPLC methods (Chiralpak AD-H column) achieving only 91% enantiomeric excess . Advances in immobilized enzyme reactors (e.g., lipase-based systems) may enhance resolution .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator